(1-amino-2-methylpropyl)phosphonic acid
Overview
Description
(1-amino-2-methylpropyl)phosphonic acid is an organophosphorus compound with the molecular formula C4H12NO3P. It is characterized by the presence of an amino group and a phosphonic acid group attached to a methylpropyl chain.
Preparation Methods
(1-amino-2-methylpropyl)phosphonic acid can be synthesized through several methods. One common synthetic route involves the reaction of dialkylphosphonic acid with an amine. For example, dimethylphosphonic acid can be reacted with methylamine at elevated temperatures to yield this compound . Another method involves the reaction of phosphorous acid with nitriles in the presence of methanesulfonic acid, followed by the addition of phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The Kabachnik–Fields reaction, which involves the condensation of an aldehyde, amine, and phosphite, is also a widely used method for synthesizing aminophosphonates .
Chemical Reactions Analysis
(1-amino-2-methylpropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonic acid derivatives, phosphine compounds, and substituted aminophosphonates .
Scientific Research Applications
(1-amino-2-methylpropyl)phosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-amino-2-methylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phosphonic acid group can coordinate with metal ions or participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
(1-amino-2-methylpropyl)phosphonic acid can be compared with other aminophosphonic acids, such as aminomethylphosphonic acid and aminobutylphosphonic acid. These compounds share similar structural features but differ in the length and branching of their carbon chains. The unique structure of this compound, with its methylpropyl chain, imparts distinct chemical and biological properties, making it suitable for specific applications .
Similar compounds include:
- Aminomethylphosphonic acid
- Aminobutylphosphonic acid
- Aminophenylphosphonic acid
Properties
IUPAC Name |
(1-amino-2-methylpropyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSLPJDIFKVSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-24-2 | |
Record name | 1-Amino-2-methylpropylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC117800 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-AMINO-2-METHYLPROPYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890E354UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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